An In-depth Technical Guide to the Synthesis of Ethylhexyl Triazone
An In-depth Technical Guide to the Synthesis of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Ethylhexyl triazone, marketed as Uvinul T 150, is a highly effective oil-soluble UVB filter. Its large molecular structure contributes to its high photostability and strong affinity for skin keratin, making it a popular ingredient in modern sunscreen formulations. This document provides a detailed overview of its synthesis, focusing on the most common industrial methods, experimental protocols, and quantitative data.
Synthesis Pathways
The industrial synthesis of Ethylhexyl triazone primarily follows two main routes. The most prominently documented method involves a two-step process starting from melamine (B1676169) and p-chlorobenzoic acid. An alternative pathway utilizes cyanuric chloride and 2-ethylhexyl p-aminobenzoate.
Pathway 1: Melamine and p-Chlorobenzoic Acid Route
This pathway involves two key reactions: a trisubstitution reaction to form a triazine intermediate, followed by an esterification to yield the final product.
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Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB) Melamine undergoes a trisubstitution reaction with p-chlorobenzoic acid in the presence of a catalyst and a solvent mixture. The intermediate, H₃TATAB, precipitates and is isolated.[1][2][3]
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Step 2: Esterification to Ethylhexyl Triazone The H₃TATAB intermediate is then esterified with 2-ethylhexanol (isooctyl alcohol) in the presence of an acid catalyst to produce the crude Ethylhexyl triazone. The crude product is then purified through crystallization.[1]
Pathway 2: Cyanuric Chloride Route
This method involves the direct reaction of cyanuric chloride with 2-ethylhexyl p-aminobenzoate.[4][5][6][7] This reaction is typically carried out in a solvent such as xylene at elevated temperatures.[4][5][6]
Quantitative Data
The following table summarizes the quantitative data for the melamine and p-chlorobenzoic acid synthesis pathway, as reported in patent literature.[1][2]
| Step | Reactants | Molar Ratio (Melamine:p-Chlorobenzoic Acid) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (HPLC) |
| 1 | Melamine, p-Chlorobenzoic Acid | 1 : 3.1 - 3.3 | Sodium Carbonate | Acetone (B3395972), Water | 100 - 105 | 5 | ≥ 95 | ≥ 99 |
| 2 | H₃TATAB, Isooctyl Alcohol | 1 : 4 (H₃TATAB:Isooctyl Alcohol) | Sodium Pyrosulfate | Toluene (B28343) | 140 - 145 | Until completion | ≥ 92 | ≥ 99 |
| Overall | ≥ 88 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of Ethylhexyl triazone via the melamine and p-chlorobenzoic acid route, based on publicly available patent documentation.[1][2]
Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB)
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Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
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Reagents:
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Melamine: 63.10 g (0.50 mol)
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Acetone: 300 mL
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Water: 300 g
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Sodium Carbonate: 90.10 g (0.85 mol)
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p-Chlorobenzoic Acid: 246.60 g (1.58 mol)
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Acetone: 300 mL (for dissolving p-chlorobenzoic acid)
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Procedure:
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To the four-necked flask, add melamine, 300 mL of acetone, water, and sodium carbonate. Stir the mixture at room temperature.
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Dissolve the p-chlorobenzoic acid in 300 mL of acetone and add it to the dropping funnel.
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Slowly add the p-chlorobenzoic acid solution to the reaction flask at room temperature. The temperature of the reaction mixture will gradually increase to reflux (approximately 100-105 °C).
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After the addition is complete, maintain the reaction at reflux for 5 hours. Monitor the reaction progress by HPLC to ensure the residual amount of melamine is less than 0.05%.
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After the reaction is complete, add 500 g of water to dilute the mixture.
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Cool the mixture to 5 °C to precipitate the product.
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Filter the precipitate by suction filtration and wash the filter cake with water until the filtrate is neutral.
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Dry the solid to obtain 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB). The expected yield is approximately 96.84%.[2]
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Step 2: Synthesis of Ethylhexyl Triazone
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Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser.
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Reagents:
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H₃TATAB (from Step 1): 235.54 g (0.48 mol)
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Isooctyl Alcohol (2-Ethylhexanol): 250.00 g (1.92 mol)
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Toluene (or a mixture of recovered dimethylbenzene and isooctyl alcohol): 300 mL
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Sodium Pyrosulfate: 30 g
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Procedure:
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To the four-necked flask, add the H₃TATAB, isooctyl alcohol, toluene (or recovered solvent mixture), and sodium pyrosulfate.
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Heat the mixture to reflux (approximately 140-145 °C) and collect the water generated during the reaction using the Dean-Stark trap.
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Continue the reaction until the H₃TATAB is completely consumed (monitor by a suitable method, e.g., TLC or HPLC).
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Cool the reaction mixture to 90 °C.
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Perform an alkaline wash followed by a water wash.
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Separate the organic phase and remove the toluene and excess isooctyl alcohol by vacuum distillation to obtain the crude Ethylhexyl triazone.
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The crude product is then purified by crystallization. A common method involves dissolving the crude product in a hot solvent mixture (e.g., methanol/cyclohexane) and then cooling to induce crystallization.[1]
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Filter the crystals and dry them to obtain the final Ethylhexyl triazone product. The expected two-step total yield is around 90.93%.[1]
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Mandatory Visualizations
Synthesis Pathway of Ethylhexyl Triazone (Melamine Route)
Caption: Synthesis of Ethylhexyl triazone from Melamine.
Experimental Workflow for the Synthesis of H₃TATAB
Caption: Workflow for H₃TATAB Synthesis.
References
- 1. CN105061345A - Synthesis method of UV absorbent ethylhexyl triazone - Google Patents [patents.google.com]
- 2. Synthesis method of UV absorbent ethylhexyl triazone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. CN116178291A - Ethylhexyl triazone product and method for preparing same - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. PROCESS FOR THE PREPARATION OF S-TRIAZINE COMPOUNDS - Patent 2688875 [data.epo.org]
- 7. EP1483250B1 - Method for producing the tautomeric form (i) of 2, 4, 6-trianilino-p- (carbo-2'-ethylhexyl-1'-oxy)-1, 3, 5-triazine - Google Patents [patents.google.com]
